O-Benzyl-DL-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-44-3 | |

| Record name | O-(Phenylmethyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxy-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyloxy-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Benzyl-DL-serine chemical properties and structure

An In-depth Technical Guide to O-Benzyl-DL-serine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a crucial intermediate in pharmaceutical and peptide synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical research.

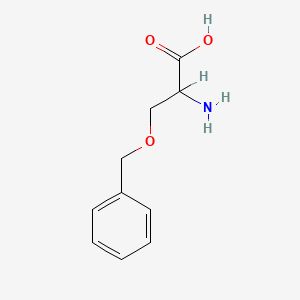

Chemical Structure

This compound is an alpha-amino acid derivative where the hydroxyl group of the serine side chain is protected by a benzyl ether.[1][2] This benzyl protection is key to its utility, preventing unwanted side reactions during chemical synthesis.[1][2]

Caption: Chemical Structure of this compound.

Chemical and Physical Properties

This compound presents as a white to off-white crystalline solid or powder at room temperature.[3] It is a synthetic compound that does not occur naturally.[3] It exhibits moderate solubility in polar solvents such as water and ethanol.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [4] |

| Molecular Weight | 195.21 - 195.22 g/mol | [4][5] |

| CAS Number | 5445-44-3 | [4] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Boiling Point | 359.1°C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Solubility | Sparingly to moderately soluble in water | [3] |

| Storage Temperature | Room Temperature (Recommended <15°C) |

Experimental Protocols: Synthesis

The synthesis of this compound is of significant importance due to its role as a pharmaceutical and peptide synthesis intermediate. Several synthetic routes have been developed, often involving the protection of the amino group before benzylation of the hydroxyl group, followed by deprotection.

Synthesis from N-tert-butoxycarbonyl-DL-serine

A common method involves the benzylation of N-protected serine. This multi-stage process ensures high yields and purity.

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine [6]

-

Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.

-

Sequentially add 200 mL of tetrahydrofuran and 250 g of di-tert-butyl dicarbonate.

-

Maintain the reaction mixture's pH between 8 and 9 and allow it to react for 12 hours.

-

Extract the aqueous phase with ethyl acetate.

-

Acidify the aqueous phase to a pH of 1-2 with HCl and extract the product with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield N-(tert-butoxycarbonyl)-DL-serine.[6]

Stage 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine [6]

-

Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran.

-

Add 27.59 g of sodium tert-pentoxide and stir at room temperature for 10 minutes.

-

Cool the mixture to 0°C in an ice-water bath.

-

Slowly add 20 g of benzyl bromide with continuous stirring.

-

After addition, remove the ice bath and stir at room temperature for 30 minutes.

-

Add 300 mL of deionized water and perform extractions to isolate the product.

Stage 3: Deprotection to Yield this compound [7]

-

Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-DL-serine intermediate in a suitable solvent like dichloromethane.[7]

-

Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group.[6][7]

-

Stir the reaction at room temperature until completion.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be further purified by precipitation with a non-polar solvent like petroleum ether to obtain the final this compound product.

Caption: General Synthesis Workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Various techniques are employed for its characterization.

-

¹H NMR: Proton NMR spectra are available for this compound. For the related L-isomer, characteristic peaks have been reported at (400 MHz, D₂O, δ, ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H).[7]

-

¹³C NMR: Carbon-13 NMR spectral data is also available and aids in confirming the carbon skeleton of the molecule.[4][8]

-

IR Spectroscopy: Infrared spectroscopy data, often obtained using a KBr disc or ATR techniques, is used to identify the functional groups present in the molecule.[4][8]

-

Mass Spectrometry: Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[9]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[8][10]

Applications and Biological Significance

This compound is not a naturally occurring amino acid but a synthetic derivative with significant applications in research and development.[3]

-

Peptide Synthesis: Its primary use is as a protected amino acid building block in peptide synthesis.[1][3][11] The benzyl group on the side chain prevents unwanted reactions, ensuring the correct peptide sequence is assembled.[1]

-

Pharmaceutical Research: It serves as a crucial intermediate in the synthesis of more complex molecules and drug candidates.[3][11] Derivatives of this compound have been explored for potential use in treating cardiovascular diseases, osteoporosis, and inflammation. They are also investigated for their ability to prevent and treat tumors caused by abnormal cell adhesion.

-

Biochemical Studies: Researchers utilize O-Benzyl-L-serine to study enzyme mechanisms and protein interactions, which can provide insights for developing novel therapeutic strategies.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. leapchem.com [leapchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. O-Benzyl-L-serin ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound(5445-44-3) 1H NMR spectrum [chemicalbook.com]

- 9. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(5445-44-3) Raman spectrum [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

The Strategic Role of O-Benzyl-DL-serine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

O-Benzyl-DL-serine is a critical building block in the intricate process of peptide synthesis. Its primary role is to serve as a protected version of the amino acid serine, enabling the controlled and sequential assembly of amino acids into a peptide chain. The benzyl group acts as a temporary shield for the reactive hydroxyl (-OH) group on the serine side chain, preventing it from engaging in unwanted side reactions during the peptide coupling steps. This protection is paramount for achieving high purity and yield of the target peptide. This compound is utilized in both major strategies of peptide synthesis: solution-phase and solid-phase peptide synthesis (SPPS).

Core Function: Side-Chain Protection

In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. For amino acids with reactive side chains, such as serine with its hydroxyl group, these side chains must be "protected" to prevent them from interfering with the peptide bond formation. The benzyl ether linkage in this compound is stable under the standard conditions of peptide coupling, ensuring that the peptide chain elongates as intended. The benzyl protecting group is typically removed at the final stage of synthesis under specific deprotection conditions.

Application in Peptide Synthesis Strategies

This compound is a versatile reagent compatible with the two primary approaches to peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice of strategy dictates the conditions for deprotection of both the Nα-amino group at each cycle and the side-chain protecting groups at the end of the synthesis.

Boc/Bzl Strategy

In the classic Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by groups that are also acid-labile but require stronger acidic conditions for removal, such as the benzyl group.[1] The benzyl group of O-Benzyl-serine is stable to the milder acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA in dichloromethane), but is cleaved during the final step using strong acids like anhydrous hydrogen fluoride (HF).[2][3][4]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is an orthogonal system where the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl).[5] In this strategy, the benzyl group on serine offers an alternative side-chain protection that is also removed during the final acid-mediated cleavage from the resin, typically with a TFA "cocktail".[6]

Quantitative Data in Peptide Synthesis

The efficiency of incorporating O-Benzyl-serine and the subsequent deprotection steps are critical for the overall success of peptide synthesis. While exact yields can be sequence-dependent, the following tables summarize typical performance parameters.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |

| Nα-Deprotection | 50% TFA in DCM[4] | 20% Piperidine in DMF[5] | Boc strategy uses harsher acidic conditions for each cycle. |

| Coupling Reagents | DCC/HOBt, HBTU/DIEA | HBTU/DIEA, HATU/DIEA, DIC/Oxyma | Choice of reagent can impact coupling efficiency and potential for racemization. |

| Final Cleavage/Deprotection | Anhydrous HF[2][3] | TFA Cocktail (e.g., TFA/TIS/H2O)[6][7] | HF is highly corrosive and requires specialized equipment. TFA cocktails are generally milder. |

| Crude Purity (Typical) | Generally high, but dependent on sequence and purification. | Can be lower due to aggregation in some sequences.[1] | Purity is highly dependent on the efficiency of each coupling and deprotection step. |

| Overall Yield (Typical) | Often favorable for aggregation-prone sequences.[1] | Can be lower due to incomplete coupling and deprotection in difficult sequences.[1] | Yield is influenced by the number of residues and the specific amino acid sequence. |

Note: The data presented is a qualitative summary based on findings from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods are scarce.[1]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid-phase resin.

Materials:

-

Fmoc-Ser(Bzl)-OH

-

Solid-phase resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin. Agitate the reaction vessel for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and then DCM. Dry the resin for the next cycle.

Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the cleavage of the peptide from the resin and the removal of the benzyl and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: HF Cleavage (Boc/Bzl Strategy)

This protocol outlines the cleavage and deprotection of a peptide synthesized using the Boc/Bzl strategy. Warning: Anhydrous hydrogen fluoride is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a dedicated laboratory setup.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Apparatus Setup: Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavengers.

-

HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Remove the cooling bath and allow the reaction to stir at 0°C for 1 hour.

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation into a trap containing a base (e.g., calcium oxide).

-

Peptide Precipitation and Washing: Once all HF has been removed, precipitate the peptide by adding cold diethyl ether. Wash the peptide thoroughly with cold ether.

-

Peptide Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize to obtain the final product.[2][3][8]

Visualization of Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as O-Benzyl-serine, in Fmoc-based SPPS.

Role in Synthesizing Phosphopeptides and Studying Signaling Pathways

Serine is one of the key amino acids that undergoes phosphorylation, a critical post-translational modification that regulates a vast number of cellular processes.[9][10] Peptides containing phosphoserine are invaluable tools for studying protein kinases, phosphatases, and the signaling pathways they control. This compound can be a precursor in the synthesis of phosphoserine-containing peptides. The benzyl-protected serine can be incorporated into the peptide, and subsequent phosphorylation of the deprotected hydroxyl group can be performed. Alternatively, pre-phosphorylated and benzyl-protected serine derivatives are used.[11]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[9][12] A simplified representation of the core cascade is shown below.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another vital signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell growth, survival, and differentiation.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

O-Benzyl-DL-serine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of O-Benzyl-DL-serine

Introduction

This compound is a synthetically modified amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. As a crucial intermediate in peptide synthesis and a building block for various pharmaceutical compounds, its efficient synthesis and purification are paramount.[1] The benzyl group serves as a stable protecting group for the hydroxyl functionality of the serine side chain, preventing unwanted side reactions during complex chemical transformations.[2][3]

Derivatives of this compound have been explored for a range of biological activities, including as antagonists for treating cardiovascular diseases, osteoporosis, and inflammation.[1] They also show potential in preventing tumor metastasis and promoting tissue regeneration.[1] This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Methodologies

The synthesis of this compound is typically achieved through a multi-step chemical process. The most common and effective modern strategy begins with the readily available amino acid, DL-serine. This pathway involves the sequential protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[4] An older, alternative method starts from acrylate esters.[5]

Synthesis from DL-Serine

This approach is favored for its milder conditions and reliable outcomes. It proceeds in three main stages:

-

N-protection of DL-serine: The amino group of DL-serine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from reacting in the subsequent benzylation step.[4]

-

O-benzylation of N-Boc-DL-serine: The hydroxyl group of the N-protected serine is benzylated using a reagent like benzyl bromide in the presence of a strong base.[1][6]

-

N-deprotection (Debocylation): The Boc protecting group is removed from the amino terminus, typically under acidic conditions, to yield the final product.[4][6]

// Node Definitions Start [label="DL-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_reagent [label="Di-tert-butyl dicarbonate (Boc)₂O\nNaOH, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="N-(tert-butoxycarbonyl)-DL-serine\n(N-Boc-DL-serine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2_reagent [label="Benzyl Bromide (BnBr)\nSodium tert-pentoxide, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="N-(tert-butoxycarbonyl)-O-benzyl-DL-serine\n(N-Boc-O-Benzyl-DL-serine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3_reagent [label="Trifluoroacetic Acid (TFA)\nDichloromethane (CH₂Cl₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1_reagent [arrowhead=none, color="#5F6368"]; Step1_reagent -> Intermediate1 [label=" N-Protection", fontcolor="#5F6368", color="#5F6368"]; Intermediate1 -> Step2_reagent [arrowhead=none, color="#5F6368"]; Step2_reagent -> Intermediate2 [label=" O-Benzylation", fontcolor="#5F6368", color="#5F6368"]; Intermediate2 -> Step3_reagent [arrowhead=none, color="#5F6368"]; Step3_reagent -> End [label=" N-Deprotection", fontcolor="#5F6368", color="#5F6368"]; }

Caption: Synthetic workflow for this compound starting from DL-serine.

Synthesis from Ethyl Acrylate

An alternative, classical synthesis route begins with ethyl acrylate.[5] This method involves the formation of an α-bromo-β-benzyloxy-propionic acid intermediate followed by ammonolysis.

-

Bromination of Ethyl Acrylate: Ethyl acrylate is reacted with bromine.

-

Benzylation: The resulting product is treated with sodium benzoxide (prepared from sodium metal and benzyl alcohol).[5]

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using barium hydroxide.[5]

-

Ammonolysis: The crude α-bromo acid is treated with aqueous ammonia and ammonium carbonate to introduce the amino group, yielding this compound.[5]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound from DL-serine.

Table 1: N-protection of DL-serine

| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |

|---|---|---|---|---|

| DL-Serine | 1 equivalent (105 g) | pH 8-9, Room Temp. | Not specified | [1][4] |

| Di-tert-butyl dicarbonate | ~2.2 equivalents (250 g) | 12 hours | ||

| Sodium Hydroxide | As needed for pH | Solvent: THF/Water | ||

| L-Serine | 1 equivalent (5.2 g) | 0°C to Room Temp. | 94 | [6] |

| Di-tert-butyl dicarbonate | 1.2 equivalents (13.1 g) | 24 hours |

| Sodium Hydroxide (1M) | 1 equivalent (50 mL) | Solvent: 1,4-Dioxane/Water | | |

Table 2: O-benzylation of N-Boc-DL-serine

| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-DL-serine | 1 equivalent (20.5 g) | 0°C to Room Temp. | 53 | [1] |

| Sodium tert-pentoxide | ~2.5 equivalents (27.59 g) | 40 minutes total | ||

| Benzyl Bromide | ~1.2 equivalents (20 g) | Solvent: THF | ||

| N-Boc-L-serine | 1 equivalent (8.2 g) | 0°C to Room Temp. | 63 | [6] |

| Sodium Hydride (NaH) | 2.2 equivalents (2.1 g) | 5 hours |

| Benzyl Bromide | 1.1 equivalents (7.5 g) | Solvent: Anhydrous DMF | | |

Table 3: N-deprotection of N-Boc-O-benzyl-serine

| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-O-benzyl-L-serine | 1 equivalent (7.38 g) | Room Temperature | 97 | [6] |

| Trifluoroacetic Acid (TFA) | ~5.3 equivalents (5 mL) | 2 hours |

| Dichloromethane (CH₂Cl₂) | 30 mL | Solvent | | |

Experimental Protocols

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine[1][4]

-

Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.

-

Sequentially add 200 mL of tetrahydrofuran (THF) and 250 g of di-tert-butyl dicarbonate to the solution.

-

Maintain the pH of the reaction mixture between 8 and 9 using NaOH.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Perform a work-up by first extracting the mixture twice with 500 mL of ethyl acetate to remove impurities.

-

Acidify the remaining aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the product from the acidified aqueous phase three times with 500 mL of ethyl acetate each time.

-

Combine the organic layers, wash twice with 200 mL of saturated brine solution, and dry over anhydrous sodium sulfate for 12 hours.

-

Filter the solution and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-DL-serine.

Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine[1]

-

Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran (THF).

-

Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 20 g of benzyl bromide with continuous stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Add 300 mL of deionized water to the reaction mixture. Extract the aqueous layer three times with 300 mL of petroleum ether to remove impurities.

-

Acidify the aqueous layer to pH 2 with hydrochloric acid and extract the product twice with 200 mL of ethyl acetate.

-

Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.

-

Dry the organic layer over anhydrous sodium sulfate overnight, filter, and concentrate under reduced pressure.

-

The resulting white crystalline product is N-(tert-butoxycarbonyl)-O-benzyl-DL-serine (Yield: 15.7 g, 53%).[1]

Protocol 3: Synthesis of this compound (Deprotection)[6]

This protocol is adapted from a method for the L-enantiomer but is applicable for the DL-racemate.

-

Dissolve the N-Boc-O-benzyl-DL-serine (e.g., 25 mmol) in a mixture of 30 mL of dichloromethane (CH₂Cl₂) and 5 mL of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Remove the solvents and excess TFA under reduced pressure to yield the crude product.

Purification

The final purification of this compound typically involves extraction and precipitation/crystallization.

Purification Protocol[1]

-

After the deprotection step (or final synthesis step), the reaction mixture is often an acidic aqueous solution containing the product.

-

If necessary, adjust the pH to ~2 with concentrated hydrochloric acid to ensure the product is in its protonated, less soluble form, which may cause it to precipitate as a white solid.[1]

-

Extract the product from the aqueous solution three times using an organic solvent such as ethyl acetate (e.g., 3 x 50 mL).[1]

-

Combine the organic extracts and dry them using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The concentrated product is then precipitated or crystallized by adding a non-polar solvent like petroleum ether to obtain the purified this compound.[1]

// Node Definitions Start [label="Crude Reaction Mixture\n(Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidify [label="Acidify to pH ~2\n(with conc. HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitation of Solid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Extract [label="Extract with Ethyl Acetate (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Organic Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry with Anhydrous MgSO₄ / Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to Remove Drying Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Remove Solvent under Reduced Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Precipitate [label="Precipitate with Petroleum Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure this compound", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Acidify [color="#5F6368"]; Acidify -> Precipitate [style=dashed, color="#5F6368"]; Acidify -> Extract [label=" Work-up", fontcolor="#5F6368", color="#5F6368"]; Extract -> Combine [color="#5F6368"]; Combine -> Dry [color="#5F6368"]; Dry -> Filter [color="#5F6368"]; Filter -> Concentrate [color="#5F6368"]; Concentrate -> Final_Precipitate [color="#5F6368"]; Final_Precipitate -> End [color="#5F6368"]; }

Caption: General purification workflow for this compound.

References

A Technical Guide to the Solubility of O-Benzyl-DL-serine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of O-Benzyl-DL-serine, a key intermediate in peptide synthesis and drug development. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines the qualitative solubility profile of this compound, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is influenced by several factors including the physicochemical properties of both the solute and the solvent, temperature, and the presence of other solutes. The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. This compound possesses both polar (amino and carboxylic acid groups) and nonpolar (benzyl group) moieties, leading to a nuanced solubility profile.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the principles of physical organic chemistry and data on similar protected amino acids.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solvent can form hydrogen bonds with the amino and carboxyl groups of this compound, facilitating dissolution. The benzyl group may slightly reduce solubility compared to unprotected serine. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the polar functional groups of the amino acid derivative. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers can act as hydrogen bond acceptors, their overall polarity is lower than alcohols and aprotic polar solvents, leading to reduced solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar and are less effective at solvating the ionic and polar parts of the this compound molecule. |

| Nonpolar | Hexanes, Toluene | Very Low | The significant difference in polarity between this compound and nonpolar solvents results in poor solvation and therefore, very low solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with an appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Materials:

-

Saturated solutions of this compound prepared as in the shake-flask method.

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare saturated solutions of this compound in the desired solvents as described in the shake-flask method.

-

Carefully transfer a precise volume of the clear, filtered supernatant to a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the solute by the volume of the supernatant taken.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore, such as the aromatic benzyl group in this compound, which absorbs light in the UV-Vis range.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Materials:

-

Saturated solutions of this compound.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method.

-

Dilute a filtered aliquot of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

O-Benzyl-DL-serine: An In-depth Technical Guide on its Mechanism of Action in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-DL-serine is a synthetically modified amino acid derivative that has garnered significant interest in biochemical and pharmaceutical research. As a derivative of the amino acid serine, where the hydroxyl group is protected by a benzyl ether linkage, its primary utility was initially in peptide synthesis to prevent unwanted side reactions. However, recent research has unveiled a more direct and potent mechanism of action for this compound, positioning it as a modulator of fundamental cellular processes, particularly in the context of cancer cell metabolism. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of amino acid transport and the subsequent activation of the Amino Acid Response (AAR) pathway. This document details the biochemical pathways affected, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams to elucidate the complex signaling and experimental workflows.

Core Mechanism of Action: Inhibition of Amino Acid Transport

The principal mechanism of action of this compound (also referred to as Benzylserine or BenSer in some literature) is the competitive inhibition of specific amino acid transporters located on the cell membrane.[1][2] This blockade disrupts the cellular uptake of crucial amino acids, leading to a state of intracellular amino acid deprivation and triggering a cascade of downstream cellular responses.

Target Amino Acid Transporters

This compound has been identified as a potent inhibitor of the following amino acid transporters:

-

Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): This transporter is a major conduit for the uptake of neutral amino acids, most notably glutamine, which is a critical nutrient for rapidly proliferating cells, including cancer cells.[1][2][3][4]

-

L-type Amino Acid Transporter 1 (LAT1; SLC7A5): LAT1 is responsible for the transport of large neutral amino acids, including essential amino acids like leucine. Leucine, in particular, is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][2]

By inhibiting both ASCT2 and LAT1, this compound effectively curtails the supply of two critical amino acids, glutamine and leucine, to the cell.[1][2]

Biochemical Consequences of Transporter Inhibition

The inhibition of ASCT2 and LAT1 by this compound leads to a significant reduction in the intracellular concentrations of their respective substrate amino acids. This disruption of amino acid homeostasis has several immediate biochemical consequences:

-

Reduced Protein Synthesis: The depletion of essential amino acids directly limits the availability of building blocks for protein synthesis, thereby slowing down cellular growth.

-

Inhibition of mTORC1 Signaling: Reduced intracellular leucine levels lead to the inactivation of the mTORC1 pathway, a critical checkpoint for cell growth, proliferation, and survival.

-

Metabolic Reprogramming: The lack of glutamine, a key anaplerotic substrate, impairs the replenishment of the tricarboxylic acid (TCA) cycle, impacting cellular energy production and the synthesis of biosynthetic precursors.[1]

-

Activation of the Amino Acid Response (AAR) Pathway: The cellular stress induced by amino acid deprivation triggers a sophisticated signaling cascade known as the Amino Acid Response (AAR) pathway.[1][5][6]

The Amino Acid Response (AAR) Pathway: A Key Downstream Signaling Cascade

The AAR pathway is a crucial cellular stress response that allows cells to adapt to amino acid insufficiency. A central event in this pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which senses the accumulation of uncharged tRNAs that occurs during amino acid starvation.[5]

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that orchestrates the expression of a wide array of genes involved in:

-

Amino Acid Synthesis and Transport: To restore intracellular amino acid levels.

-

Autophagy: To recycle intracellular components and provide a source of amino acids.

-

Oxidative Stress Response: To mitigate cellular damage.

-

Apoptosis: If the amino acid deprivation is severe and prolonged, ATF4 can induce programmed cell death.

The activation of the AAR pathway and the subsequent induction of ATF4 are key mediators of the cytostatic and cytotoxic effects of this compound in cancer cells.[1]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound on amino acid uptake and cell viability in breast cancer cell lines.

Table 1: Inhibition of Amino Acid Uptake by this compound

| Cell Line | Amino Acid | This compound Concentration | % Inhibition of Uptake | Reference |

| MCF-7 | [³H]-Leucine | 10 mM | ~75% | [1] |

| MCF-7 | [³H]-Glutamine | 10 mM | ~60% | [1] |

| MDA-MB-231 | [³H]-Leucine | 10 mM | ~80% | [1] |

| MDA-MB-231 | [³H]-Glutamine | 10 mM | ~50% | [1] |

Table 2: Effect of this compound on Intracellular Amino Acid Concentrations

| Cell Line | Amino Acid | Fold Change vs. Control (14h treatment) | Reference |

| MCF-7 | Alanine | ~0.5 | [1] |

| MCF-7 | Glycine | ~0.5 | [1] |

| MCF-7 | Asparagine | ~0.5 | [1] |

| MDA-MB-231 | Alanine | ~0.5 | [1] |

| MDA-MB-231 | Glycine | ~0.6 | [1] |

| MDA-MB-231 | Asparagine | ~0.5 | [1] |

Table 3: Effect of this compound on Cell Viability

| Cell Line | IC50 (72h treatment) | Reference |

| MCF-7 | ~5 mM | [1] |

| MDA-MB-231 | ~7 mM | [1] |

Experimental Protocols

Protocol 1: Radiolabeled Amino Acid Uptake Assay

This protocol details a method to quantify the inhibition of amino acid transport by this compound using a radiolabeled substrate.

Materials:

-

Cultured cells (e.g., MCF-7 or MDA-MB-231)

-

Complete culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Radiolabeled amino acid (e.g., [³H]-Leucine or [³H]-Glutamine)

-

This compound

-

Unlabeled amino acid (for determining non-specific uptake)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Preparation of Solutions: Prepare uptake buffer (HBSS) and treatment solutions containing the radiolabeled amino acid at the desired concentration, with and without various concentrations of this compound. Also, prepare a solution with the radiolabeled amino acid and a high concentration of the corresponding unlabeled amino acid (e.g., 100-fold excess) to measure non-specific binding.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Initiation of Uptake: Add the treatment solutions to the respective wells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the treatment solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific uptake from all measurements. Normalize the data to the protein concentration in each well (determined by a parallel plate) or express as a percentage of the control (no this compound).

Protocol 2: Western Blot for ATF4 Activation

This protocol describes the detection of increased ATF4 protein levels, a marker for the activation of the Amino Acid Response pathway.

Materials:

-

Cultured cells treated with this compound for various time points

-

Untreated control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ATF4

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ATF4 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in ATF4 expression.

Visualizations

Caption: Mechanism of action of this compound.

Caption: The Amino Acid Response (AAR) signaling pathway.

Caption: Experimental workflow for amino acid uptake assay.

Conclusion

This compound has emerged as a molecule with a well-defined mechanism of action that extends beyond its traditional role as a protected amino acid in synthesis. Its ability to inhibit key amino acid transporters, such as ASCT2 and LAT1, leads to a state of amino acid starvation in cancer cells, which in turn activates the Amino Acid Response pathway. This cascade of events culminates in the inhibition of cell growth and proliferation, highlighting the potential of this compound as a tool for cancer research and a lead compound for the development of novel therapeutics that target cancer cell metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the biochemical effects of this intriguing molecule.

References

- 1. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the Amino Acid Response Pathway Blunts the Effects of Cardiac Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translational Activation of ATF4 through Mitochondrial Anaplerotic Metabolic Pathways Is Required for DLBCL Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

O-Benzyl-DL-serine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-DL-serine, a synthetically derived amino acid, has played a pivotal role in the advancement of peptide chemistry and drug discovery since its introduction in the mid-20th century. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and critical applications, particularly as a protected intermediate in peptide synthesis. The document elucidates various synthetic methodologies, presenting quantitative data and detailed experimental protocols. Furthermore, it illustrates the workflow of its synthesis and its integration into solid-phase peptide synthesis (SPPS) through detailed diagrams, offering a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a non-natural amino acid derivative in which the hydroxyl group of the serine side chain is protected by a benzyl group. This modification is of paramount importance in the stepwise synthesis of peptides, preventing unwanted side reactions at the serine hydroxyl group during the formation of peptide bonds.[1] Its development was a significant step forward in the evolution of peptide synthesis, enabling the creation of more complex and well-defined peptide sequences for research and therapeutic purposes.[1][2] This guide will explore the historical context of its discovery, delve into the technical details of its synthesis, and discuss its enduring relevance in modern drug discovery.

Discovery and Historical Development

The first synthesis of this compound emerged in the mid-20th century, a period marked by burgeoning interest in the chemical synthesis of peptides.[3] The primary motivation for its creation was the need for effective protecting group strategies for the trifunctional amino acid serine. Early methods for peptide synthesis were often hampered by the reactivity of the serine hydroxyl group, leading to side reactions and low yields of the desired peptide.

The introduction of the benzyl group as a means of protection for the serine side chain was a significant breakthrough. The benzyl ether linkage is relatively stable to the conditions used for peptide coupling but can be readily cleaved under specific conditions, such as catalytic hydrogenation, without compromising the integrity of the newly formed peptide.[1]

The historical development of this compound is intrinsically linked to the evolution of peptide synthesis methodologies, particularly the advent of Solid-Phase Peptide Synthesis (SPPS) pioneered by Bruce Merrifield. In SPPS, the use of orthogonal protecting groups is crucial, and O-Benzyl-serine found a prominent role within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[4][5] In this scheme, the temporary Nα-Boc group is removed by mild acid, while the more permanent benzyl-based side-chain protecting groups, including the O-benzyl group of serine, are cleaved at the end of the synthesis with strong acid.[4]

Over the years, various synthetic routes and resolution techniques have been developed and refined to improve the yield, purity, and cost-effectiveness of producing both the racemic mixture and the individual enantiomers of O-Benzyl-serine.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [6] |

| Molecular Weight | 195.21 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | ~227 °C (decomposes) | [2] |

| Boiling Point | 359.1 °C at 760 mmHg | [2] |

| Density | 1.217 g/cm³ | [2] |

| Solubility | Sparingly soluble in water. Moderately soluble in polar organic solvents like ethanol. | [3] |

| CAS Number | 5445-44-3 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the protection of the amino group of DL-serine, followed by the benzylation of the hydroxyl group, and finally, deprotection of the amino group. One common approach is outlined below.

Synthetic Workflow

Experimental Protocols

The following protocols are a composite of methodologies described in the literature and are provided for illustrative purposes. Researchers should consult original publications for specific details and safety precautions.

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine [2][8]

-

Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.

-

To this solution, sequentially add 200 mL of tetrahydrofuran (THF) and 250 g of di-tert-butyl dicarbonate (Boc₂O).

-

Maintain the pH of the reaction mixture between 8 and 9.

-

Allow the reaction to proceed for 12 hours at room temperature.

-

Extract the reaction mixture twice with 500 mL of ethyl acetate.

-

Acidify the aqueous phase to a pH of 1-2 with hydrochloric acid.

-

Extract the product three times with 500 mL of ethyl acetate.

-

Combine the organic layers, wash twice with a saturated brine solution (200 mL each), and dry over anhydrous sodium sulfate for 12 hours.

-

Filter and concentrate the solution under reduced pressure to yield N-(tert-butoxycarbonyl)-DL-serine.

Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine [2][8]

-

Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of anhydrous THF.

-

Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add 20 g of benzyl bromide with continuous stirring.

-

Remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Add 300 mL of deionized water to the reaction mixture and extract three times with 300 mL of petroleum ether to remove impurities.

-

Acidify the aqueous layer to pH 2 with hydrochloric acid.

-

Extract the product twice with 200 mL of ethyl acetate.

-

Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by crystallization. A reported yield for this step is 53%.[2]

Protocol 3: Deprotection of the N-Boc group to yield this compound [9]

-

Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-DL-serine in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) (e.g., a 6:1 v/v ratio).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

The resulting residue can be purified by trituration or recrystallization to yield this compound.

Resolution of this compound

For many applications, particularly in the synthesis of chiral peptides, the individual D- or L-enantiomers of O-Benzyl-serine are required. The racemic mixture can be resolved using several methods, including enzymatic resolution or classical chemical resolution via the formation of diastereomeric salts with a chiral resolving agent.

One historical method involves the resolution of N-formyl-O-benzyl-DL-serine. In this process, the D-enantiomer is preferentially precipitated as a salt with brucine, with the insoluble N-formyl-O-benzyl-D-serine diastereoisomeric salt being collected in an 83% yield.[10] The L-enantiomer can then be recovered from the mother liquor.[10]

Application in Peptide Synthesis

The primary and most significant application of this compound is as a protected building block in peptide synthesis.[1] The benzyl group on the side chain prevents the hydroxyl group from participating in the peptide coupling reaction, thus avoiding the formation of branched byproducts.

Role in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, O-Benzyl-serine derivatives (typically the Nα-Fmoc or Nα-Boc protected enantiomers) are crucial for the incorporation of serine residues into a growing peptide chain. The general workflow is depicted below.

Quantitative Data on Synthesis and Purity

The yield and purity of peptides synthesized using O-Benzyl-serine are highly dependent on the specific sequence, coupling reagents, and synthesis protocol. However, the use of high-purity O-Benzyl-serine building blocks is essential for achieving high-quality final products. Commercially available O-Benzyl-D-serine and O-Benzyl-L-serine often have a purity of ≥ 99%.[7]

| Parameter | Typical Value | Reference |

| Purity of commercial O-Benzyl-D/L-serine | ≥ 99% (HPLC) | [7] |

| Yield of N-formyl-O-benzyl-D-serine brucine salt in resolution | 83% | [10] |

| Yield of N-Boc-O-Benzyl-DL-serine synthesis | 53% | [2] |

Role in Drug Discovery and Development

The ability to incorporate serine residues into peptides with high fidelity, enabled by protecting groups like the O-benzyl group, has been instrumental in the development of numerous peptide-based therapeutics. O-Benzyl-serine derivatives have been utilized in the synthesis of peptides with a wide range of biological activities, including hormones, enzyme inhibitors, and antimicrobial agents.[2][11] The precise control over the peptide sequence afforded by these building blocks is critical for establishing structure-activity relationships and optimizing the therapeutic properties of peptide drug candidates.

Conclusion

This compound, born out of the necessity for robust protecting group strategies in peptide synthesis, has established itself as an indispensable tool in the fields of chemistry and drug discovery. Its historical development mirrors the advancements in peptide synthesis technology, and it remains a cornerstone of the Boc/Bzl protection strategy in SPPS. The detailed synthetic protocols and workflows presented in this guide underscore its practical utility for researchers. As the demand for sophisticated peptide-based therapeutics continues to grow, the fundamental role of well-designed protected amino acids like this compound will undoubtedly persist, enabling the creation of novel and life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. peptide.com [peptide.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. This compound | 5445-44-3 [chemicalbook.com]

Introduction to the Stereochemistry of O-Benzyl-DL-serine

An In-depth Technical Guide to the Stereochemistry of O-Benzyl-DL-serine

For researchers, scientists, and drug development professionals, a precise understanding of stereochemistry is fundamental to the successful design and synthesis of chiral molecules. This compound, a protected form of the amino acid serine, is a critical building block in the synthesis of peptides and other complex pharmaceutical agents. The presence of a chiral center in its structure necessitates a thorough understanding of its stereoisomers and the methods for their separation and analysis. This guide provides a comprehensive overview of the stereochemistry of this compound, including its physical properties, methods for chiral resolution, and analytical techniques for determining enantiomeric purity.

This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: O-Benzyl-D-serine and O-Benzyl-L-serine. Enantiomers are non-superimposable mirror images of each other and, while they often share identical physical properties in an achiral environment, they can exhibit significantly different biological activities. Consequently, the ability to isolate and analyze these individual stereoisomers is of paramount importance in drug development and stereospecific synthesis. The primary application of enantiomerically pure O-Benzyl-serine lies in peptide synthesis, where the specific stereochemistry of each amino acid residue dictates the three-dimensional structure and, therefore, the function of the resulting peptide.[1]

Physical and Chemical Properties

The distinct stereoisomers of O-Benzyl-serine, along with their racemic mixture, possess unique physical properties. A summary of these properties is crucial for their handling, separation, and characterization.

| Property | This compound (Racemate) | O-Benzyl-D-serine | O-Benzyl-L-serine |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |

| CAS Number | 5445-44-3[2] | 10433-52-0[3] | 4726-96-9[4] |

| Melting Point (°C) | Data not readily available | ~227 (decomposes)[3] | ~227 (decomposes)[] |

| Specific Rotation | 0° (optically inactive) | [α]₂₀/D -22±2° (c=2 in 4:1 acetic acid:water + 1 eq HCl) | [α]₂₀/D +21±2° (c=2 in 4:1 acetic acid:water + 1 eq HCl) |

| Solubility | Data not readily available | Data not readily available | Moderately soluble in polar solvents like water and ethanol.[6] |

Chiral Resolution of this compound

The separation of the racemic this compound into its constituent enantiomers is a critical step for its use in stereospecific applications. The most established method for this is the Wünsch–Fürst resolution, which involves the derivatization of the racemate to facilitate the separation of diastereomers.

Experimental Protocol: Wünsch–Fürst Resolution and Selective Solubilization

This process can be conceptually divided into three main stages: N-formylation of the racemic amino acid, diastereomeric salt formation and separation, and isolation of the individual enantiomers.

1. N-Formylation of this compound:

The first step involves the protection of the amino group by formylation. A general and practical method for N-formylation of amines uses aqueous formic acid.

-

Methodology: A mixture of this compound and 1.0-1.2 equivalents of aqueous 85% formic acid in a solvent such as toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated to yield the crude N-formyl-O-benzyl-DL-serine, which is often of sufficient purity for the next step.[7]

2. Diastereomeric Salt Formation and Separation (Wünsch–Fürst Resolution):

This classical resolution technique utilizes a chiral resolving agent, brucine, to form diastereomeric salts with different solubilities.

-

Methodology: The racemic N-formyl-O-benzyl-DL-serine is dissolved in ethanol, and a solution of brucine in ethanol is added.[8] The mixture is cooled, leading to the precipitation of the less soluble N-formyl-O-benzyl-D-serine-brucine diastereomeric salt.[8] This salt is collected by filtration, typically in high yield (around 83%).[8] The ethanolic mother liquor, now enriched in the L-enantiomer, is acidified to remove the brucine, yielding a mixture of N-formyl-O-benzyl-L-serine and the remaining N-formyl-O-benzyl-DL-serine.[8]

3. Isolation of N-formyl-O-benzyl-L-serine by Selective Solubilization:

An efficient method to isolate the L-enantiomer from the enriched mixture obtained in the previous step avoids the need for a second resolving agent by exploiting differences in solubility.

-

Methodology: The mixture containing N-formyl-O-benzyl-L-serine and the racemate is stirred briefly with a mixture of anhydrous ether and n-butanol (e.g., in a 2:1 v/v ratio).[8] The L-isomer exhibits higher solubility in this solvent system and is thus selectively dissolved.[8] Evaporation of the solvent from the filtered solution yields pure N-formyl-O-benzyl-L-serine.[8]

4. Hydrolysis to Obtain Free O-Benzyl-D/L-serine:

The final step involves the removal of the formyl protecting group from the separated N-formyl derivatives to yield the free amino acids. This is typically achieved by acid hydrolysis.

Analytical Methods for Enantiomeric Excess Determination

After the resolution process, it is crucial to determine the enantiomeric excess (ee) of the separated products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.

-

Methodology:

-

Sample Preparation: A dilute solution of O-Benzyl-serine (e.g., 1 mg/mL) is prepared in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector is used. The key component is the chiral column. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid derivatives.[9]

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For basic compounds, a small amount of an amine like diethylamine (e.g., 0.1%) may be added, while for acidic compounds, an acid like trifluoroacetic acid (e.g., 0.1%) can be used to improve peak shape.[9]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl group absorbs, such as 254 nm.

-

-

Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

¹H NMR Spectroscopy with a Chiral Solvating Agent

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of O-Benzyl-serine and a chiral solvating agent (CSA). These diastereomeric complexes are non-equivalent in the NMR spectrometer, resulting in separate signals for the two enantiomers.

-

Methodology:

-

Sample Preparation: Approximately 1-5 mg of the O-Benzyl-serine sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Addition of CSA: A standard ¹H NMR spectrum is first acquired. Then, a slight molar excess (1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is added to the NMR tube.[10]

-

Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Sufficient scans should be performed to achieve a good signal-to-noise ratio for accurate integration.

-

Data Analysis: In the presence of the CSA, specific proton signals of the D and L enantiomers of O-Benzyl-serine will be resolved into two distinct peaks. The enantiomeric excess is determined by integrating these well-resolved signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

-

Conclusion

The stereochemistry of this compound is a critical consideration for its application in the synthesis of chiral pharmaceuticals and peptides. The ability to effectively resolve the racemic mixture into its pure D and L enantiomers is essential. The Wünsch–Fürst resolution, coupled with selective solubilization, provides a robust method for this separation. Furthermore, analytical techniques such as chiral HPLC and NMR spectroscopy with chiral solvating agents are indispensable tools for verifying the enantiomeric purity of the final products. A thorough understanding and application of these principles and methodologies are fundamental for researchers and scientists working in the field of drug development and stereospecific synthesis.

References

- 1. N-BOC-O-Benzyl-D-serine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Benzyl-D-serine | 10433-52-0 [chemicalbook.com]

- 4. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. akjournals.com [akjournals.com]

- 8. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

O-Benzyl-DL-serine safety data sheet and handling precautions

O-Benzyl-DL-serine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This compound is a derivative of the amino acid serine, widely utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1][2][3] Its unique structure, featuring a benzyl-protected hydroxyl group, allows for selective chemical reactions, making it a valuable compound in medicinal chemistry and biochemical research.[1][3] This guide provides a comprehensive overview of the safety data and handling precautions for this compound to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][4][5][6][7] |

| Molecular Weight | 195.21 - 195.22 g/mol | [4][5][7] |

| Appearance | White to off-white solid/powder/crystal | [1][5][6] |

| Melting Point | 225 °C / 437 °F | [5] |

| Boiling Point | 359.1°C at 760mmHg (Predicted) | [2] |

| Solubility | Insoluble in water.[5][6] Does not mix well with water.[8] | |

| Vapor Pressure | Negligible / No information available | [5][8] |

| Density | 1.217 g/cm³ (Predicted) | [2] |

| CAS Number | 5445-44-3 | [5][6][7] |

Hazard Identification and Classification

According to multiple safety data sheets, this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008.[8][9] However, some suppliers provide GHS hazard statements indicating potential for mild irritation.

-